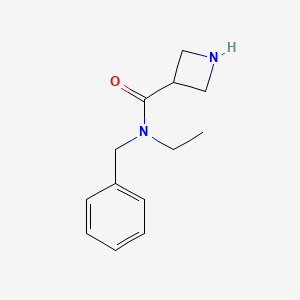

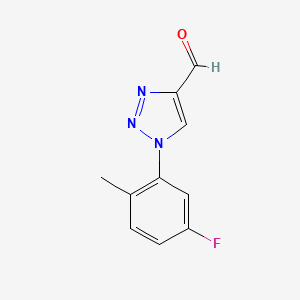

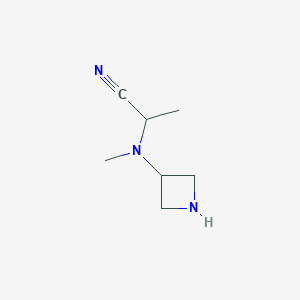

![molecular formula C14H21NO2 B1467235 {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1455632-32-2](/img/structure/B1467235.png)

{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol

Descripción general

Descripción

“{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Aplicaciones Científicas De Investigación

Novel Opioid Synthesis

This compound is structurally related to a class of novel opioids, which are of significant interest in pharmacology due to their psychoactive effects similar to traditional opioids like heroin and fentanyl . Research into these compounds can lead to the development of new pain management therapies, as well as contribute to our understanding of opioid receptors and addiction mechanisms.

Antiviral Agent Development

Derivatives of this compound may have potential as antiviral agents. The structural flexibility of the pyrrolidine ring allows for the synthesis of various derivatives that can be screened for activity against a range of RNA and DNA viruses . This is particularly relevant in the ongoing search for treatments against emergent viral diseases.

Anti-inflammatory Applications

The pyrrolidine scaffold is a common feature in compounds with anti-inflammatory properties. Researchers have synthesized various derivatives to explore their potency in reducing inflammation, which is a key symptom in many chronic diseases . This research could lead to new anti-inflammatory medications with improved efficacy and reduced side effects.

Anticancer Research

Compounds with the pyrrolidine structure have been investigated for their anticancer activities. They may work by interfering with the cell cycle of cancer cells or inhibiting enzymes that cancer cells need to grow . This area of research is crucial for developing more targeted and less toxic cancer therapies.

Biological Activity Profiling

The compound’s derivatives are used to study their binding affinity to various receptors, which is essential for drug discovery and development . Understanding how these compounds interact with biological targets can inform the design of drugs with specific effects and minimal off-target interactions.

Industrial Applications

While primarily of interest in medical and pharmacological research, derivatives of this compound may also find applications in industrial settings. For example, they could be used in the synthesis of materials with specific properties or as intermediates in the production of other chemicals .

Mecanismo De Acción

Target of action

Indole and pyrrolidine derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the compound.

Mode of action

The interaction of these compounds with their targets can result in a variety of changes. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

The affected pathways and their downstream effects can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by many factors, including the presence of heteroatomic fragments, which can modify physicochemical parameters and improve the ADME/Tox results for drug candidates .

Result of action

The molecular and cellular effects of these compounds’ actions can include the inhibition of viral replication, the reduction of inflammation, the killing of cancer cells, and other effects depending on the specific compound and its targets .

Action environment

Environmental factors can influence the action, efficacy, and stability of these compounds. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

[1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-13(14)10-15-8-7-12(9-15)11-16/h3-6,12,16H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWKJWKBKXYKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)

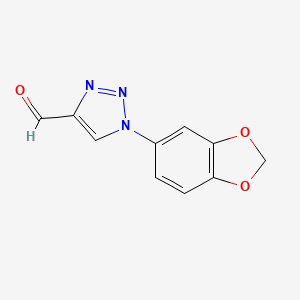

![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)

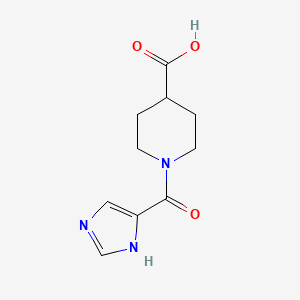

![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)

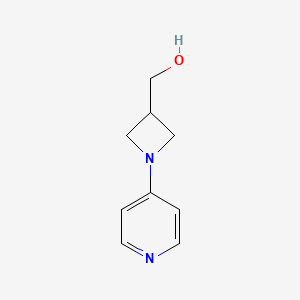

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)

![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)